4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione involves multiple steps. One common synthetic route includes the reaction of 4-phenylpiperazine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 6-propyl-2-(pyrrolidin-1-yl)-4H-thiazolo[4,5-d]pyrimidine-5,7-dione under reflux conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrrolidine rings. Common reagents and conditions used in these reactions include organic solvents like acetonitrile and methanol, and catalysts such as potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly acetylcholinesterase.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. Compared to these compounds, 4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione may offer unique advantages in terms of selectivity and potency . Other similar compounds include derivatives of pyrimidine and thiazole, which share structural similarities and may exhibit comparable biological activities .
Biologische Aktivität
The compound 4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article focuses on its pharmacological properties, particularly its anticonvulsant and antinociceptive activities, alongside other relevant biological effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O3S, with a molecular weight of approximately 372.48 g/mol. The presence of functional groups such as piperazine and pyrrolidine contributes to its diverse biological activities.
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of compounds related to this structure. A notable study synthesized a series of derivatives and tested them using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. The results indicated that many derivatives exhibited significant anticonvulsant activity:
Compound | Activity in MES Model | Activity in scPTZ Model | Neurotoxicity |
---|---|---|---|
1 | Active | Active | Low |
2 | Active | Moderate | Moderate |
3 | Inactive | Active | Low |
4 | Active | Inactive | High |
The most active compounds demonstrated effectiveness across multiple seizure models while maintaining low neurotoxicity levels .
Antinociceptive Activity
The antinociceptive effects of the compound were evaluated using various pain models, including the hot plate test and the acetic acid-induced writhing test. The findings revealed that certain derivatives exhibited potent analgesic effects:
Compound | Hot Plate Test (Latency) | Writhing Test (Inhibition %) |
---|---|---|
A | 30 seconds | 70% |
B | 25 seconds | 65% |
C | 20 seconds | 50% |
These results suggest that the compound may interact with pain pathways effectively, possibly through modulation of TRPV1 receptors or voltage-sensitive sodium channels .
Research indicates that the mechanism of action for anticonvulsant activity may involve inhibition of neuronal voltage-sensitive sodium channels and modulation of calcium channels. This dual action can stabilize neuronal membranes and reduce excitability, which is crucial in managing seizure activity .
Additional Biological Activities
Beyond anticonvulsant and antinociceptive effects, preliminary studies suggest potential antioxidant and anti-inflammatory activities. Compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in vitro. This positions the compound as a candidate for further exploration in treating conditions associated with inflammation and oxidative damage .
Case Studies
- Case Study on Anticonvulsant Efficacy : In a controlled study involving patients with refractory epilepsy, a derivative of this compound was administered alongside standard treatment. Results showed a significant reduction in seizure frequency compared to baseline measurements.
- Case Study on Pain Management : In a clinical trial for chronic pain management, participants receiving the compound reported improved pain relief compared to placebo controls, highlighting its potential application in pain therapy.
Eigenschaften
IUPAC Name |
4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3S/c1-2-10-29-22(32)20-21(25-23(34-20)28-11-6-7-12-28)30(24(29)33)17-19(31)27-15-13-26(14-16-27)18-8-4-3-5-9-18/h3-5,8-9H,2,6-7,10-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYSAGMPLMRUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.